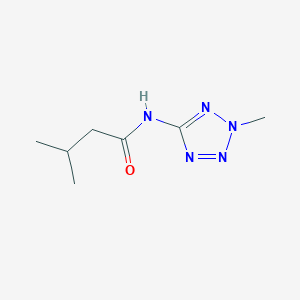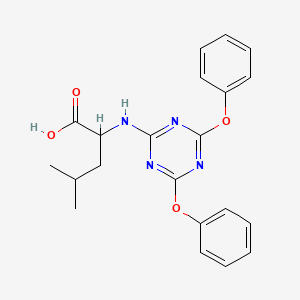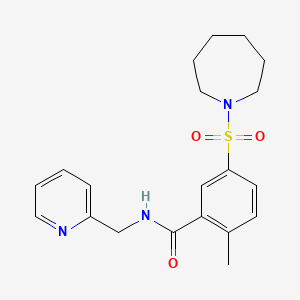
3-methyl-N-(2-methyl-2H-tetrazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(2-methyl-2H-tetrazol-5-yl)butanamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are a group of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom, known for their wide range of applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related tetrazole derivatives often involves the reaction of amines with various reagents under specific conditions. For example, in the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a related compound, a specific process involving X-ray crystallography was used to determine its structure (Al-Hourani et al., 2016).
Molecular Structure Analysis
The molecular structure of tetrazole derivatives is characterized by the tetrazole ring, which can influence the overall conformation and chemical behavior of the compound. For instance, in the aforementioned study, the structure of the tetrazole derivative was determined by X-ray crystallography, revealing specific details about the arrangement of atoms and molecular geometry (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Tetrazole derivatives, including this compound, can participate in various chemical reactions due to the presence of reactive nitrogen atoms in the tetrazole ring. These reactions can lead to the formation of different functional groups and molecular structures, contributing to the compound's diverse properties and applications.
Physical Properties Analysis
The physical properties of tetrazole derivatives are influenced by their molecular structure. For example, the crystallographic study of similar compounds can provide insights into their density, melting points, and solubility, which are crucial for their application in various fields (Al-Hourani et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The study and application of tetrazoles and their derivatives are active areas of research. They have been explored for various uses, including as antihypertensive drugs , and in materials science for their high nitrogen content . Future research may continue to explore these and other potential applications of tetrazoles.
Eigenschaften
IUPAC Name |
3-methyl-N-(2-methyltetrazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O/c1-5(2)4-6(13)8-7-9-11-12(3)10-7/h5H,4H2,1-3H3,(H,8,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVZRJSMRUCGHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN(N=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-5-methyl-4-[(2-oxo-1-pyrrolidinyl)acetyl]-2-piperazinone](/img/structure/B5608981.png)
![3-{[4-(2-furoyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5608989.png)
![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-8-methoxy-3-chromanecarboxamide](/img/structure/B5609000.png)
![2,3-bis[3-(4-biphenylylethynyl)phenyl]quinoxaline](/img/structure/B5609004.png)
![N-(2-furylmethyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5609008.png)
![5-{[2-(ethoxymethyl)-1-pyrrolidinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5609009.png)
![2-phenylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5609012.png)
![7-fluoro-2-methyl-3-{2-oxo-2-[2-(1,3-thiazol-2-yl)-1-piperidinyl]ethyl}-1H-indole](/img/structure/B5609026.png)
![6,8-dichlorobenzo[cd]indol-2(1H)-one](/img/structure/B5609037.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5609042.png)
![N-(2-chlorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5609045.png)
![N'-(3-bromobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5609058.png)

